![molecular formula C17H18F3N3O B2770758 4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2310226-20-9](/img/structure/B2770758.png)
4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine: is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, an imidazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine.
Coupling Reaction: The final step involves coupling the imidazole and piperidine intermediates with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazole or piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological pathways involving imidazole and piperidine-containing molecules.
Industry:
Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties, such as increasing thermal stability or altering solubility.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
[4-(4-Fluorophenyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone: Similar structure but with a fluorophenyl group instead of a methylimidazole group.
[4-(4-Aminomethylphenyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone: Contains an aminomethylphenyl group, offering different reactivity and biological activity.
Uniqueness: The presence of both the imidazole and piperidine rings in 4-(1-methyl-1H-imidazol-5-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-11-21-10-15(22)12-6-8-23(9-7-12)16(24)13-4-2-3-5-14(13)17(18,19)20/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXCTFVNNQZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

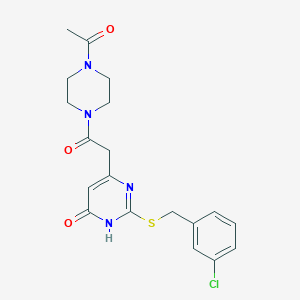

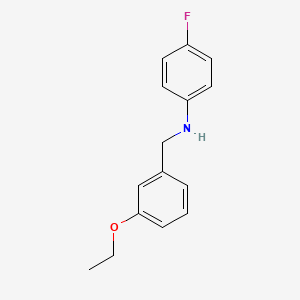
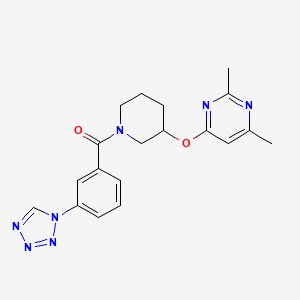
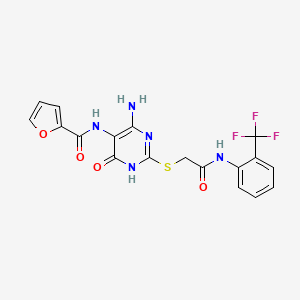

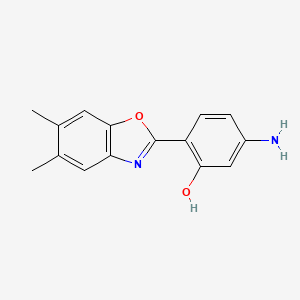
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)
![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/new.no-structure.jpg)

![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)
